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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-
Fluoro-5-methoxyaniline (CAS No. 2339-58-4). As a key organic intermediate in the synthesis
of complex molecules for pharmaceuticals and advanced materials, a thorough understanding
of its structural and electronic characteristics is paramount.[1] This document synthesizes
fundamental spectroscopic principles with data from analogous compounds to present a
detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for 3-
Fluoro-5-methoxyaniline are not widely published, this guide offers a robust predictive
analysis to aid researchers in its identification and utilization.

Introduction and Molecular Overview

3-Fluoro-5-methoxyaniline, with the molecular formula CzHsFNO and a molecular weight of
141.14 g/mol , is a substituted aniline derivative with significant potential in organic synthesis.
[2][3] The strategic placement of a fluorine atom, a methoxy group, and an amino group on the
benzene ring creates a unique electronic environment and provides multiple reactive sites. The
fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical
compounds, while the amino and methoxy groups are versatile functional handles for a variety
of organic transformations.[4]
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Key Physicochemical Properties:

Property Value Source
CAS Number 2339-58-4 PubChem][3]
Molecular Formula C7HsFNO PubChem][3]
Molecular Weight 141.14 g/mol PubChem|[3]
Boiling Point ~226.2 °C ECHEMI[5]
Density ~1.176 g/cm?3 ECHEMI[5]

Understanding the Chemical
Flash Point ~90.6 °C Properties of 3-Fluoro-5-

methoxyaniline[6]

Below is a diagram illustrating the molecular structure and numbering of 3-Fluoro-5-
methoxyaniline.

Caption: Molecular structure of 3-Fluoro-5-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections predict the *H and *3C NMR spectra of 3-Fluoro-5-
methoxyaniline based on established substituent effects.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine
protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects
of the substituents. The amino group (-NH2) is a strong electron-donating group, and the
methoxy group (-OCH?s) is also electron-donating, which tend to shield the aromatic protons,
shifting them upfield. Conversely, the fluorine atom is strongly electronegative and exerts an
electron-withdrawing inductive effect, causing a deshielding effect (downfield shift), particularly
on nearby protons.
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Expected Chemical Shifts and Multiplicities:
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Predicted
Chemical Shift  Multiplicity

(3, ppm)

Proton(s)

Coupling
Constant(s) (J,
Hz)

Rationale

-NH:z 35-45 Broad singlet

The protons of
the primary
amine are
exchangeable
and often appear
as a broad
signal. The
chemical shift
can vary with
solvent and

concentration.

-OCHs ~3.7-3.9 Singlet

The three
equivalent
protons of the
methoxy group
will appear as a

singlet.

Doublet of

Ar-H2 ~6.2-6.4 doublets (or

triplet)

JH-H = 2-3 Hz,
JH-F = 2-3 Hz

This proton is
ortho to the
strongly donating
amino group and
meta to the
methoxy and

fluoro groups.

Ar-H4 ~6.1-6.3 Doublet of

doublets

JH-H = 2-3 Hz,
JH-F = 8-10 Hz

This proton is
ortho to the
fluoro group and
will show a larger
coupling
constant with
fluorine. It is also

meta to the
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amino and

methoxy groups.

Doublet of

Ar-H6 ~6.0-6.2 doublets (or

triplet)

JH-H = 2-3 Hz,
JH-F = 2-3 Hz

This proton is
situated between
the two electron-
donating groups
(ortho to both),
leading to
significant
shielding and an
upfield shift.

Experimental Protocol for *H NMR:

» Dissolve approximately 5-10 mg of 3-Fluoro-5-methoxyaniline in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCls or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

e Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Process the data, including Fourier transformation, phase correction, and baseline

correction.

» Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton. The chemical shifts

of the aromatic carbons are significantly affected by the substituents. The amino and methoxy

groups cause a strong upfield shift (shielding) for the ipso-carbons and the carbons ortho and

para to them. The fluorine atom causes a large downfield shift (deshielding) of the carbon it is

attached to (C-3) and also induces C-F coupling.

Expected Chemical Shifts and Couplings:
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Predicted Chemical C-F Coupling (JC-F, .
Carbon(s) . Rationale
Shift (6, ppm) Hz)

Typical chemical shift
-OCHs ~55 - for a methoxy group

on an aromatic ring.

The carbon attached
to the amino group is
deshielded by the
nitrogen but shielded
C-1 ~148 ~2-3 by the overall

electron-donating
nature. A small meta
C-F coupling is

expected.

This carbon is ortho to

the amino group and

meta to both the fluoro
C-2 ~95 ~2-3

and methoxy groups,

resulting in significant

shielding.

The carbon directly
bonded to fluorine will
show a large one-
C-3 ~164 ~240-250 (1JC-F) bond C-F coupling
constant and will be
significantly
deshielded.

This carbon is ortho to
the fluoro group and
para to the amino

C-4 ~98 ~10-12 group, leading to
shielding. A two-bond
C-F coupling is

expected.
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The carbon attached
to the methoxy group
is deshielded by the
oxygen. A two-bond

C-5 ~162 ~12-15

C-F coupling is

expected.

This carbon is ortho to

the amino and

methoxy groups and
C-6 ~102 ~2-3 y group

meta to the fluoro

group, leading to

strong shielding.

Experimental Protocol for 33C NMR:

e Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for
H NMR.

e Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

¢ Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being
specifically investigated).

e Alonger acquisition time may be necessary due to the lower natural abundance of 13C.

e Process and reference the data as with the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:
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] Wavenumber . . .
Functional Group Intensity Vibration Type
(cm™)
Symmetric and
) ) asymmetric stretching
N-H (amine) 3300 - 3500 Medium-Strong
(two bands expected
for a primary amine)
C-H (aromatic) 3000 - 3100 Medium-Weak Stretching
C-H (aliphatic, -OCHs) 2850 - 3000 Medium Stretching
C=C (aromatic) 1580 - 1620 Medium-Strong Ring stretching
N-H (amine) 1550 - 1650 Medium-Strong Scissoring (bending)
C-O (ether) 1200 - 1300 Strong Asymmetric stretching
C-F (aryl fluoride) 1100 - 1250 Strong Stretching
C-O (ether) 1000 - 1100 Medium Symmetric stretching
Out-of-plane bending
C-H (aromatic) 700 - 900 Strong (substitution pattern

dependent)

Experimental Protocol for IR Spectroscopy:

o For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a transparent disk.

» Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a
small amount of the sample directly on the crystal.

e For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400
cm~L,

» Perform a background scan and subtract it from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its structural elucidation. For 3-Fluoro-5-methoxyaniline, the
molecular ion peak (M*) is expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of 3-Fluoro-5-methoxyaniline upon electron ionization would likely proceed

through several key pathways.

--CHs - HCN
[M - CHs]* [M - HCNJ*-
miz = 126 miz = 114

CcoO

[M - CHs - COl*
m/z = 98

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 3-Fluoro-5-methoxyaniline.

e Molecular lon (M*): The most intense peak in the high m/z region is expected to be the

molecular ion peak at m/z = 141.[3]

¢ Loss of a Methyl Radical ([M-15]*): A common fragmentation pathway for methoxy-
substituted aromatics is the loss of a methyl radical (*CHs) from the methoxy group, which
would result in a fragment at m/z = 126.

e Loss of Carbon Monoxide ([M-15-28]*): The fragment at m/z = 126 could further lose a
molecule of carbon monoxide (CO) to give a fragment at m/z = 98.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1489569?utm_src=pdf-body
https://www.benchchem.com/product/b1489569?utm_src=pdf-body
https://www.benchchem.com/product/b1489569?utm_src=pdf-body-img
https://www.benchchem.com/product/b1489569?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-5-methoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Loss of Hydrogen Cyanide ([M-27]%): Anilines can undergo fragmentation by losing hydrogen
cyanide (HCN) from the aromatic ring and the amino group, leading to a fragment at m/z =
114.

Experimental Protocol for Mass Spectrometry:

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile
samples.

 lonize the sample using a suitable technique, such as Electron lonization (EI) for
fragmentation analysis.

e Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

e Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Conclusion

The spectroscopic characterization of 3-Fluoro-5-methoxyaniline is crucial for its effective use
in research and development. This guide provides a detailed predictive analysis of its 1H NMR,
13C NMR, IR, and MS spectra. By understanding the expected spectral features, researchers
can confidently identify and assess the purity of this important synthetic intermediate,
facilitating its application in the development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Fluoro-5-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1489569#spectroscopic-data-nmr-ir-ms-for-3-
fluoro-5-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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